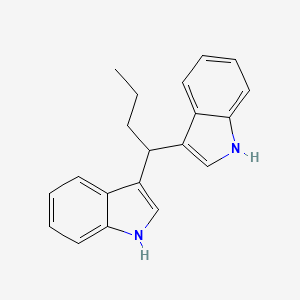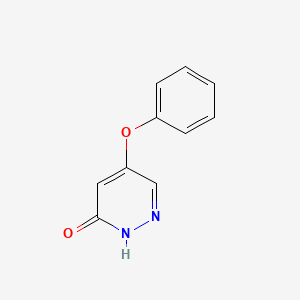
3,3'-(butane-1,1-diyl)bis(1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(butane-1,1-diyl)bis(1H-indole) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of 3,3'-(butane-1,1-diyl)bis(1H-indole) consists of two indole moieties connected by a butyl chain, making it a unique and interesting compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-(butane-1,1-diyl)bis(1H-indole) can be achieved through several methods. One common approach involves the alkylation of indole with a suitable butyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of the butyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,3'-(butane-1,1-diyl)bis(1H-indole) may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3,3'-(butane-1,1-diyl)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Aplicaciones Científicas De Investigación
3,3'-(butane-1,1-diyl)bis(1H-indole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3,3'-(butane-1,1-diyl)bis(1H-indole) involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Studied for its affinity for serotonin receptors
Uniqueness
3,3'-(butane-1,1-diyl)bis(1H-indole) is unique due to its dual indole moieties connected by a butyl chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C20H20N2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-[1-(1H-indol-3-yl)butyl]-1H-indole |
InChI |
InChI=1S/C20H20N2/c1-2-7-14(17-12-21-19-10-5-3-8-15(17)19)18-13-22-20-11-6-4-9-16(18)20/h3-6,8-14,21-22H,2,7H2,1H3 |
Clave InChI |
YJCSYGCYBUOJMI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid](/img/structure/B8351660.png)



![Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate](/img/structure/B8351683.png)

